molecular formula C8H5ClFNO3 B3379259 2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one CAS No. 1539494-36-4

2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one

Cat. No.: B3379259
CAS No.: 1539494-36-4
M. Wt: 217.58
InChI Key: ANVDDLQWGQOGOR-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one (CAS: 1539494-36-4) is a chlorinated aromatic ketone with the molecular formula C₈H₅ClFNO₃ and a molecular weight of 217.58 g/mol . The compound features a fluoro group at the 2-position and a nitro group at the 4-position of the phenyl ring, with a chloro substituent at the 2-position of the ethanone moiety. These electron-withdrawing groups (EWGs) significantly influence its reactivity, stability, and applications in synthetic chemistry.

Properties

IUPAC Name

2-chloro-1-(2-fluoro-4-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO3/c9-4-8(12)6-2-1-5(11(13)14)3-7(6)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVDDLQWGQOGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539494-36-4
Record name 2-chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one can be synthesized through a multi-step process involving the nitration, halogenation, and subsequent functionalization of a phenyl ring. One common method involves the nitration of 2-fluoroaniline to form 2-fluoro-4-nitroaniline, followed by chlorination to introduce the chloro group. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale nitration and halogenation reactions, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one involves its ability to undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro, fluoro, and nitro). These groups activate the phenyl ring towards nucleophilic attack, facilitating various chemical transformations. The compound can also act as an electrophile in reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances electrophilicity, making it suitable for nucleophilic aromatic substitution (NAS) or reduction to amines. Chlorine at the ethanone α-position increases reactivity toward nucleophilic substitution (e.g., with amines or alcohols) .
  • Heterocyclic Analogs:

    • Compounds like 2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one and 2-chloro-1-(4-methoxyindol-3-yl)ethan-1-one incorporate aromatic heterocycles (furan, indole), broadening their utility in medicinal chemistry.

Physicochemical Properties

  • Molecular Weight and Polarity:

    • The target compound (217.58 g/mol) is lighter than heterocyclic analogs (e.g., 288.11 g/mol for isoxazole derivative) .
    • Nitro and fluoro groups increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO).
  • Melting Points:

    • Fluorene-based analogs exhibit higher melting points (121–122°C) due to rigid polycyclic structures .

Biological Activity

2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's chemical structure can be described as follows:

  • Molecular Formula : C8_{8}H6_{6}ClFNO2_{2}
  • Molecular Weight : 205.59 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets within cells. The nitro group in the structure can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular macromolecules, such as DNA and proteins, potentially resulting in cytotoxic effects. The presence of the chloro and fluoro substituents enhances the compound's stability and reactivity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µM)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10
Pseudomonas aeruginosa25

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. For instance, research conducted on CLL (Chronic Lymphocytic Leukemia) cell lines revealed that compounds structurally related to this compound exhibited IC50_{50} values ranging from 0.17 to 2.69 µM, indicating potent antiproliferative effects . The pro-apoptotic effects were observed to be mediated through oxidative stress mechanisms, highlighting the potential for therapeutic applications in oncology.

Case Studies

Several case studies have explored the biological activity of related compounds. For example, a study on derivatives of ethanoanthracenes showed similar mechanisms of action where oxidative stress played a crucial role in inducing apoptosis in cancer cells . Furthermore, structural modifications have been shown to enhance the biological activity of these compounds, suggesting that further exploration of analogs could yield more effective agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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